

ATTO 514: A Technical Guide to Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye **ATTO 514**, with a focus on its quantum yield and brightness. This document details the core photophysical parameters, provides a detailed experimental protocol for quantum yield determination, and illustrates key experimental workflows.

Core Photophysical Properties of ATTO 514

ATTO 514 is a hydrophilic fluorescent label known for its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] [3][4] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][4] The fluorescence of ATTO 514 is most efficiently excited in the 510 nm to 535 nm range, making the 514 nm line of an Argon-Ion laser a suitable excitation source.[1][2][3]

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. **ATTO 514**'s high values for both parameters contribute to its strong fluorescence signal, making it ideal for high-sensitivity detection.

Quantitative Data Summary



The key photophysical parameters of **ATTO 514** (carboxy derivative in aqueous solution, e.g., PBS pH 7.4) are summarized in the table below.[2][4][5]

Parameter	Value	Reference
Absorption Maximum (λabs)	511 nm	[1][3][4][6][7]
Emission Maximum (λfl)	532 nm	[1][3][4][6][7]
Molar Extinction Coefficient (εmax)	115,000 M-1cm-1	[1][4][6][7]
Fluorescence Quantum Yield (ηfl)	85% (0.85)	[1][3][4][6][7]
Fluorescence Lifetime (τfl)	3.9 ns	[1][3][4][7]
Correction Factor (CF260)	0.21	[1][2][7]
Correction Factor (CF280)	0.07	[1][2][4]

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, also known as the relative method, is the most common approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known, well-characterized quantum yield.

Principle

Solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, a simple ratio of the integrated fluorescence intensities of the two solutions, after correcting for the refractive index of the solvents, will yield the ratio of their quantum yields.

The quantum yield of the unknown sample (ΦX) is calculated using the following equation:



 $\Phi X = \Phi ST * (IX / IST) * (AST / AX) * (\eta X2 / \eta ST2)$

Where:

- ΦST is the fluorescence quantum yield of the standard.
- IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.
- AX and AST are the absorbances of the sample and the standard at the excitation wavelength, respectively.
- ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

A more accurate approach involves preparing a series of dilutions for both the sample and the standard and plotting the integrated fluorescence intensity versus absorbance. The slope (gradient) of these plots is then used in the calculation:

$$\Phi X = \Phi ST * (Grad X / Grad ST) * (\eta X2 / \eta ST2)$$

Where GradX and GradST are the gradients of the plots for the sample and the standard.

Materials and Equipment

- Spectrofluorometer: Capable of recording corrected emission spectra.
- UV-Vis Spectrophotometer: To measure absorbance.
- Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
- ATTO 514 Sample: (e.g., ATTO 514, carboxy) of high purity.
- Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to ATTO 514. Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a suitable standard.
- Solvent: Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for ATTO 514, ethanol for Rhodamine 6G). The solvent must be free of fluorescent impurities.



Volumetric Glassware: For accurate preparation of solutions.

Detailed Methodology

- Selection of Excitation Wavelength: Choose an excitation wavelength where both the ATTO 514 sample and the Rhodamine 6G standard have significant absorbance, and where the absorbance can be accurately measured. For ATTO 514, an excitation wavelength of 488 nm is suitable.
- Preparation of Stock Solutions:
 - Prepare a concentrated stock solution of ATTO 514 in PBS (pH 7.4).
 - Prepare a concentrated stock solution of the Rhodamine 6G standard in ethanol.
- Preparation of Dilutions:
 - From the stock solutions, prepare a series of five dilutions for both the ATTO 514 sample and the Rhodamine 6G standard.
 - The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1
 at the chosen excitation wavelength to minimize inner filter effects.
- Absorbance Measurements:
 - Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
 - Record the absorbance value at the selected excitation wavelength (488 nm) for each solution.
- Fluorescence Measurements:
 - Set the excitation wavelength on the spectrofluorometer to 488 nm.
 - Set the excitation and emission slit widths to be identical for all measurements.



- Record the corrected fluorescence emission spectrum for each dilution of the ATTO 514 sample and the Rhodamine 6G standard. The emission range should cover the entire fluorescence band of each dye (e.g., 500-700 nm).
- Record the emission spectrum of a solvent blank (PBS and ethanol) for background subtraction.

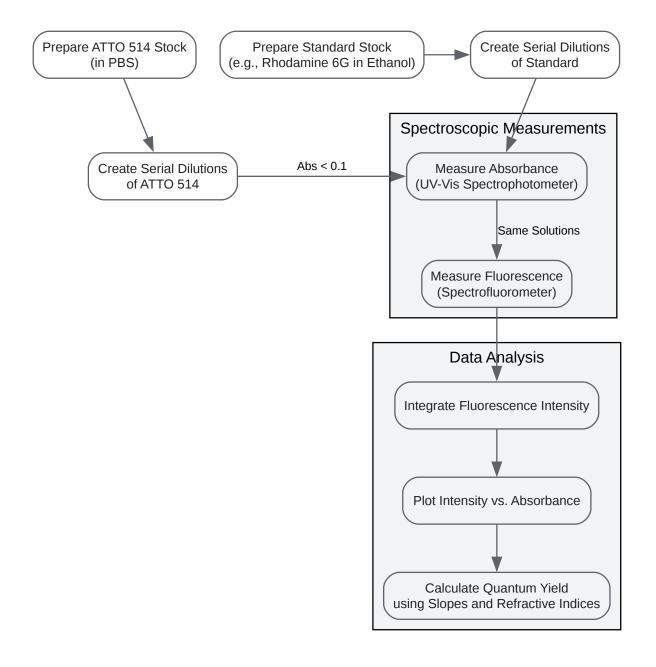
Data Analysis:

- For each recorded emission spectrum, subtract the corresponding solvent blank spectrum.
- Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
- Create two separate plots: one for ATTO 514 and one for Rhodamine 6G, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the xaxis.
- Perform a linear regression for each data set to obtain the slope (gradient, Grad) of the line. The plot should be linear, confirming the absence of significant inner filter effects.
- Using the calculated gradients and the known quantum yield of the standard, calculate the quantum yield of ATTO 514 using the formula provided above. Remember to include the square of the refractive indices of the solvents (η for PBS ≈ 1.334, η for ethanol ≈ 1.361).

Visualizations

Experimental Workflow for Quantum Yield Determination



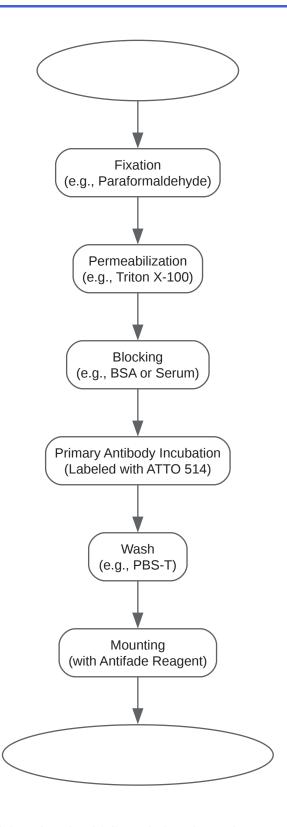


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Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Direct Immunofluorescence Experimental Workflow





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Caption: Workflow for a direct immunofluorescence staining protocol using an **ATTO 514**-conjugated primary antibody.



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- To cite this document: BenchChem. [ATTO 514: A Technical Guide to Quantum Yield and Brightness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552921#atto-514-quantum-yield-and-brightness]

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